molecular formula C22H28N2O3S2 B2692573 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 2034429-22-4

1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Cat. No.: B2692573
CAS No.: 2034429-22-4
M. Wt: 432.6
InChI Key: RRLGYZLNZCIMHD-UHFFFAOYSA-N
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Description

1-(4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is an intriguing compound with a complex structure This molecule is characterized by the combination of a thienopyridine ring system and a piperidinyl-methylsulfonyl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one involves multi-step organic synthesis. Key steps may include:

  • Formation of the thienopyridine core via cyclization reactions.

  • Functionalization of the piperidine ring with suitable protecting groups.

  • Coupling of the piperidine with the thienopyridine core.

  • Introduction of the methylsulfonyl-phenyl group via nucleophilic substitution or palladium-catalyzed coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would necessitate robust and scalable methods. Large-scale production would involve optimizing reaction conditions to maximize yield and purity while minimizing the cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one undergoes several types of reactions:

  • Oxidation: Can occur on the thienopyridine ring, leading to sulfoxide and sulfone derivatives.

  • Reduction: Could target the nitro groups (if present) or double bonds within the structure.

  • Substitution: Particularly on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: Halogenating agents, organometallic reagents for cross-coupling reactions.

Major Products Formed: The products depend on the type and site of the reaction. Oxidation may yield sulfoxides or sulfones, while reduction might produce the corresponding alcohol or amine derivatives.

Scientific Research Applications

1-(4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one finds application in:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential to modulate biological pathways and enzyme activities.

  • Medicine: Explored for therapeutic applications, possibly in the design of drugs targeting specific proteins or receptors.

  • Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

Molecular Targets and Pathways: The compound’s mechanism of action is linked to its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, modulating biological pathways. The precise mechanism would depend on the specific structure-activity relationships (SAR) governing its binding and activity.

Comparison with Similar Compounds

Similarity and Uniqueness: Compared to related compounds, 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one stands out due to its unique combination of structural elements:

  • Thienopyridine Ring: Rarely found in combination with piperidine and methylsulfonyl-phenyl moieties.

  • Substitution Patterns: The specific locations and nature of substitutions contribute to its distinctive chemical behavior.

List of Similar Compounds

  • 1-(4-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one.

  • 1-(4-(5,6-Dihydrobenzo[h]quinazolin-2-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one.

This concludes our exploration of this compound, shining a light on its multifaceted nature and potential. What part intrigued you the most?

Properties

IUPAC Name

1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S2/c1-29(26,27)20-5-2-17(3-6-20)4-7-22(25)23-12-8-19(9-13-23)24-14-10-21-18(16-24)11-15-28-21/h2-3,5-6,11,15,19H,4,7-10,12-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLGYZLNZCIMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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